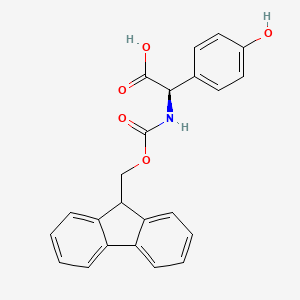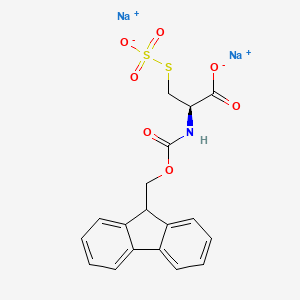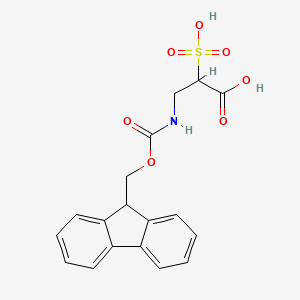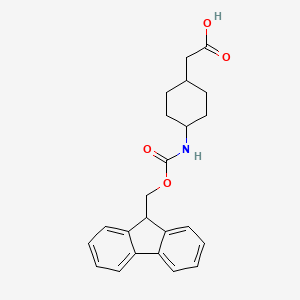
Fmoc-cis-4-aminocyclohexane acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-4-AChA) is an important synthetic organic compound used in a variety of scientific research applications. It is a versatile reagent that is used in a variety of organic synthesis reactions, as well as in biochemical and physiological experiments. Fmoc-cis-4-AChA is a cyclic derivative of the amino acid glycine, and is a valuable tool in the fields of synthetic organic chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Large-Scale Synthesis and Combinatorial Libraries
Fmoc-cis-4-aminocyclohexane acetic acid and related Fmoc-protected non-proteogenic amino acids have been synthesized on a large scale, underscoring their utility as building blocks in combinatorial chemistry. Such compounds are employed to generate diverse peptide libraries, facilitating the discovery of molecules with potential therapeutic properties (Dener et al., 2001).
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis, Fmoc-protected amino acids, including cyclohexane derivatives, serve as essential components. These compounds allow for the sequential construction of peptides on a solid support, with each amino acid addition occurring with high fidelity and efficiency. This methodology is instrumental in synthesizing peptides and small proteins for biological research (Fields & Noble, 2009).
Peptidomimetics and Conformational Studies
The incorporation of this compound into peptides allows for the exploration of conformational constraints within peptidic structures. These constraints are pivotal in studying protein-protein interactions and the development of peptidomimetics that can mimic the function of proteins in a more stable and bioavailable form. Research in this area contributes significantly to the development of novel therapeutic agents with enhanced efficacy and specificity.
Analytical and Chromatographic Applications
Fmoc-protected amino acids, including cyclohexane derivatives, are also widely used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Their fluorescent properties, imparted by the Fmoc group, facilitate the sensitive and selective detection of amino acids and peptides in complex biological samples, thereby advancing proteomics and metabolomics research (Ou et al., 1996).
Wirkmechanismus
Target of Action
Fmoc-cis-4-aminocyclohexane acetic acid is a complex compound used in peptide synthesis . The primary targets of this compound are the amino acids that make up the peptide chain. It interacts with these amino acids to facilitate the formation of peptide bonds.
Mode of Action
The compound works by protecting the amino group during peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group in the compound acts as a protective group for the amino group. This allows for the selective addition of amino acids in the peptide chain without unwanted side reactions .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It plays a crucial role in the elongation step of the peptide chain. The Fmoc group is removed under basic conditions, allowing the free amino group to react with the carboxyl group of the next amino acid .
Pharmacokinetics
Like other fmoc-amino acids, it is likely to have low bioavailability due to its large size and polarity .
Result of Action
The result of the action of this compound is the successful synthesis of peptide chains. By protecting the amino group during synthesis, it allows for the precise addition of amino acids in the desired sequence .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction. The pH, temperature, and solvent used can all impact the efficiency of peptide synthesis .
Eigenschaften
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZYEKKFVGYBHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

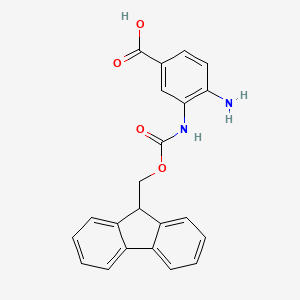
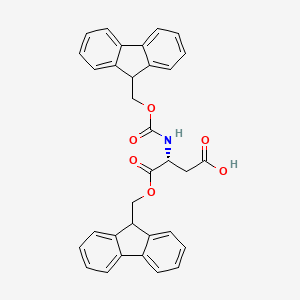

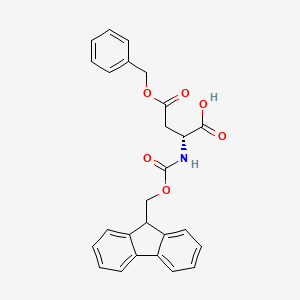

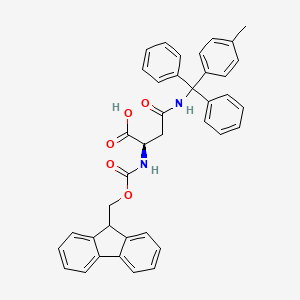
![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)
